molecular formula C25H20ClN5O3 B2574938 N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide CAS No. 1243064-47-2

N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide

Cat. No. B2574938
CAS RN: 1243064-47-2
M. Wt: 473.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C25H20ClN5O3 and its molecular weight is 473.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H1-Antihistaminic Activity

Research has demonstrated the synthesis and pharmacological investigation of triazoloquinazolinone derivatives, showcasing their significant H1-antihistaminic activity. These compounds were tested in vivo for their ability to protect against histamine-induced bronchospasm in animal models, with some derivatives showing comparable or superior activity to standard antihistamine drugs but with negligible sedation effects. For example, studies by Alagarsamy et al. (2005, 2006, 2007, 2008) and other researchers have synthesized various 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones and found them to be effective H1-antihistaminic agents with minimal sedative properties, suggesting their potential as a new class of antihistamines (Alagarsamy et al., 2005; Alagarsamy et al., 2006; Alagarsamy et al., 2007; Alagarsamy et al., 2008).

Positive Inotropic Evaluation

Another interesting application is the positive inotropic activity of related compounds, as investigated by Li et al. (2008) and Wu et al. (2012). These studies involved synthesizing derivatives of triazoloquinazolinone and evaluating their ability to increase the stroke volume in isolated rabbit-heart preparations. Some compounds showed favorable activity compared to Milrinone, a standard inotropic drug, indicating their potential use in treating heart conditions with reduced inotropic effects (Li et al., 2008; Wu et al., 2012).

Synthesis and Chemical Transformations

The chemical synthesis and transformation of triazoloquinazolinone derivatives also constitute a significant area of research. Studies have explored various synthetic routes and reactions to create novel derivatives with potential pharmacological applications. For example, Fathalla (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the versatility of triazoloquinazolinone derivatives in chemical synthesis (Fathalla, 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide involves the condensation of 4-chloroaniline with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "4-chloroaniline", "2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetic acid in the presence of a coupling agent to form the intermediate.", "Step 2: The intermediate is then treated with acetic anhydride to form the final product, N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide." ] }

CAS RN

1243064-47-2

Product Name

N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.92

IUPAC Name

N-(4-chlorophenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

InChI

InChI=1S/C25H20ClN5O3/c1-16-6-8-17(9-7-16)14-29-23(33)20-4-2-3-5-21(20)31-24(29)28-30(25(31)34)15-22(32)27-19-12-10-18(26)11-13-19/h2-13H,14-15H2,1H3,(H,27,32)

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.